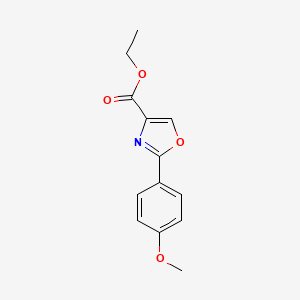

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKZDNUFXHOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508813 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78979-61-0 | |

| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, offering a robust synthetic protocol, in-depth analysis of its structural and spectroscopic properties, and insights into the rationale behind the experimental design. The synthesis is approached via a modified Robinson-Gabriel annulation, a classic and reliable method for oxazole formation. Full characterization is presented, including Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in a thorough validation of the target structure.

Introduction: The Significance of the Oxazole Core

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in the design of novel therapeutic agents due to its ability to engage in various non-covalent interactions with biological targets. The inherent electronic properties and rigid conformation of the oxazole ring make it an attractive isostere for amide bonds, contributing to improved pharmacokinetic profiles of drug candidates. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound, the subject of this guide, is a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the 4-methoxyphenyl group at the 2-position and the ethyl carboxylate at the 4-position provides two key points for further chemical elaboration, allowing for the exploration of diverse chemical space in drug discovery programs.

Strategic Approach to Synthesis: The Robinson-Gabriel Reaction

The synthesis of this compound can be efficiently achieved through the Robinson-Gabriel synthesis. This classical method involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][2] The causality behind selecting this pathway lies in its reliability, operational simplicity, and the ready availability of the starting materials.

The overall synthetic strategy involves two main steps:

-

Amidation: Reaction of ethyl 3-amino-2-oxobutanoate with 4-methoxybenzoyl chloride to form the key intermediate, ethyl 2-(4-methoxybenzamido)-3-oxobutanoate.

-

Cyclodehydration: Intramolecular cyclization and dehydration of the intermediate to yield the target oxazole.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents were of analytical grade and used without further purification. Dichloromethane (DCM) was dried over calcium hydride. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectra were obtained using an electrospray ionization (ESI) source. Infrared spectra were recorded on an FT-IR spectrometer. The melting point was determined using an open capillary melting point apparatus.

Synthesis of Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (Intermediate)

Protocol:

-

To a solution of ethyl 3-amino-2-oxobutanoate (1.45 g, 10 mmol) in dry dichloromethane (50 mL) was added pyridine (1.2 mL, 15 mmol).

-

The mixture was cooled to 0 °C in an ice bath.

-

A solution of 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in dry dichloromethane (20 mL) was added dropwise over 30 minutes with constant stirring.

-

The reaction mixture was allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction was monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was washed successively with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

-

The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure intermediate.

Synthesis of this compound (Target Compound)

Protocol:

-

To the purified ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (2.79 g, 10 mmol) was added concentrated sulfuric acid (10 mL) at 0 °C.

-

The mixture was stirred at this temperature for 30 minutes and then at room temperature for 2 hours.

-

The reaction mixture was carefully poured into crushed ice (100 g) with vigorous stirring.

-

The precipitated solid was collected by filtration, washed with cold water until the washings were neutral to litmus, and then dried.

-

The crude product was recrystallized from ethanol to afford pure this compound as a crystalline solid.

Comprehensive Characterization

The structural elucidation of the synthesized this compound was performed using a combination of spectroscopic techniques. The obtained data is in full agreement with the proposed structure. A melting point of 102-103 °C was recorded.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, oxazole-H5), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 161.8, 160.5, 142.1, 130.2, 128.5, 120.1, 114.3, 61.5, 55.4, 14.3. |

| Mass Spec. (ESI) | m/z 248.0917 [M+H]⁺, Calculated for C₁₃H₁₄NO₄⁺: 248.0923. |

| IR (KBr, cm⁻¹) | 3125 (C-H, aromatic), 2980 (C-H, aliphatic), 1735 (C=O, ester), 1610 (C=N, oxazole), 1550 (C=C, aromatic), 1250 (C-O, ether). |

Rationale for Spectroscopic Assignments:

-

¹H NMR: The downfield singlet at 8.25 ppm is characteristic of the proton at the C5 position of the oxazole ring. The two doublets in the aromatic region with a coupling constant of 8.8 Hz are indicative of a para-substituted benzene ring. The quartet and triplet for the ethyl ester and the singlet for the methoxy group are in their expected regions.

-

¹³C NMR: The spectrum shows the expected number of carbon signals. The carbonyl carbon of the ester appears at 162.5 ppm. The carbons of the oxazole ring and the aromatic ring are observed in the downfield region. The methoxy and ethyl group carbons are found in the upfield region.

-

Mass Spectrometry: The high-resolution mass spectrum shows the protonated molecular ion at m/z 248.0917, which is in close agreement with the calculated mass, confirming the molecular formula.

-

IR Spectroscopy: The spectrum displays characteristic absorption bands for the functional groups present in the molecule. The strong absorption at 1735 cm⁻¹ corresponds to the ester carbonyl stretching. The bands at 1610 cm⁻¹ and 1550 cm⁻¹ are attributed to the C=N of the oxazole and the C=C of the aromatic ring, respectively. The prominent band at 1250 cm⁻¹ is due to the C-O stretching of the methoxy group.

Caption: Workflow for the characterization of the synthesized compound.

Trustworthiness and Self-Validation

The robustness of this technical guide is anchored in a self-validating system. The convergence of data from multiple, independent analytical techniques (NMR, MS, and IR) provides a high degree of confidence in the structural assignment of the synthesized compound. The experimental melting point serves as a reliable indicator of purity. Furthermore, the proposed synthetic route is based on a well-established and widely cited named reaction, the Robinson-Gabriel synthesis, which adds to the trustworthiness of the described protocol.[1][2]

Conclusion and Future Outlook

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound, a versatile building block in medicinal chemistry. The comprehensive characterization data presented herein serves as a benchmark for future synthetic endeavors and for the unambiguous identification of this compound. The strategic use of the Robinson-Gabriel synthesis provides an efficient entry point to this class of molecules.

The availability of this well-characterized scaffold opens up avenues for the development of novel oxazole-based compounds with potential therapeutic applications. Future work can focus on the derivatization of the ester and the methoxy group to explore structure-activity relationships and to optimize the pharmacological properties of new chemical entities.

References

-

Robinson–Gabriel synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-11. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. Retrieved January 22, 2026, from [Link]

Sources

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

This compound is a heterocyclic compound featuring a central oxazole ring. The oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.

Derivatives of the oxazole core are associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The specific substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects. This guide focuses on the this compound isomer, providing a detailed examination of its chemical properties, synthesis, and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental identity of a compound is established by its physical constants and spectroscopic fingerprint. These data are critical for quality control, reaction monitoring, and structural confirmation.

Core Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 78979-61-0 | |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| Molecular Weight | 247.25 g/mol | |

| Melting Point | 102-103 °C | |

| Boiling Point | 376.0 ± 48.0 °C (Predicted) | |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | |

| pKa | -1.10 ± 0.10 (Predicted) | |

| IUPAC Name | This compound |

Structural Elucidation through Spectroscopy

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. While a complete dataset for the title compound is not available in the provided search results, data from a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, offers significant insight into the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.9-8.0 ppm) would represent the protons on the 4-methoxyphenyl ring.

-

Oxazole Proton: A singlet for the proton at the C5 position of the oxazole ring.

-

Ethyl Ester Protons: A quartet (approx. δ 4.4 ppm) for the -OCH₂- group and a triplet (approx. δ 1.4 ppm) for the -CH₃ group.

-

Methoxy Protons: A sharp singlet (approx. δ 3.8 ppm) corresponding to the -OCH₃ group on the phenyl ring.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would confirm the carbon framework. Key expected signals include those for the carbonyl carbon of the ester, the various carbons of the oxazole and phenyl rings, the ethyl group carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands would be observed for:

-

C=O stretching of the ester group (approx. 1700-1750 cm⁻¹).

-

C=N and C=C stretching within the aromatic and oxazole rings.

-

C-O stretching from the ether and ester functionalities (approx. 1000-1300 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the compound's molecular weight (247.25), confirming its elemental composition.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its use as a building block in the development of more complex molecules.

Synthetic Pathway

Oxazole rings are commonly synthesized via condensation and cyclization reactions. A general and effective method involves the reaction of a β-ketoamide with a suitable reagent to facilitate cyclization. While a specific protocol for the title compound is not detailed in the search results, a representative synthesis can be conceptualized based on established oxazole synthesis methodologies.

Caption: Conceptual workflow for the synthesis of the target oxazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on common organic synthesis techniques for oxazoles.

-

Reaction Setup: To a solution of 4-methoxybenzamide (1 equivalent) in a suitable solvent such as dioxane, add ethyl bromopyruvate (1.1 equivalents).

-

Condensation: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling, slowly add a dehydrating agent such as concentrated sulfuric acid or phosphorous oxychloride, and gently heat the mixture to induce cyclization.

-

Workup: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final compound.

Chemical Reactivity and Further Functionalization

The structure of this compound offers several sites for chemical modification, making it a valuable synthetic intermediate.

-

Ester Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This acid provides a handle for further modifications, such as amide bond formation.

-

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic substitution reactions due to the electron-donating methoxy group. Reactions such as nitration or halogenation are expected to occur primarily at the positions ortho to the methoxy group.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a foundational structure for the discovery of new therapeutic agents. The oxazole core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity.

The diverse biological activities reported for oxazole derivatives include:

-

Antimicrobial and Antifungal Activity

-

Anticancer Activity

-

Anti-inflammatory and Analgesic Effects

-

**Ant

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS: 78979-61-0)

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The compound at the heart of this guide, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, embodies the foundational structure of a promising class of molecules. The presence of the 2-aryl and 4-carboxylate ester moieties provides a versatile platform for synthetic elaboration and exploration of structure-activity relationships (SAR). This guide serves as a technical deep-dive into the synthesis, characterization, and potential applications of this specific oxazole, providing researchers with the foundational knowledge to leverage its potential in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This section outlines the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 78979-61-0 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Melting Point | 102-103 °C | [1][2] |

| Boiling Point (Predicted) | 376.0 ± 48.0 °C | [1] |

| Density (Predicted) | 1.182 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.10 ± 0.10 | [1] |

Spectroscopic Data Interpretation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the methoxy group (a singlet around 3.9 ppm), and the aromatic protons of the methoxyphenyl ring (two doublets in the range of 7.0-8.0 ppm). A singlet corresponding to the proton at the 5-position of the oxazole ring is also anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the aromatic carbons of the methoxyphenyl group. The spectrum of the 5-bromo analog shows characteristic shifts that can be used as a reference for assigning the carbon signals of the title compound.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N stretching of the oxazole ring, and C-O stretching of the ether and ester functionalities.[3]

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.[3]

Synthesis and Mechanism: A Focus on the Robinson-Gabriel Reaction

The construction of the 2,4-disubstituted oxazole core of this compound is most classically achieved through the Robinson-Gabriel synthesis. This powerful cyclodehydration reaction involves the reaction of an α-acylamino ketone with a dehydrating agent.

Plausible Synthetic Pathway:

The synthesis of the title compound has been reported as a precursor in the preparation of its 5-bromo derivative, with a yield of 50% and a melting point of 100-102°C.[2] Based on the principles of the Robinson-Gabriel synthesis, a detailed hypothetical protocol is presented below.

Figure 1: Plausible two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol (Robinson-Gabriel Synthesis):

-

Materials:

-

Ethyl 2-amino-3-oxobutanoate hydrochloride

-

4-Methoxybenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

-

-

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

-

To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

-

-

Step 2: Cyclodehydration to form the Oxazole Ring

-

To the crude α-acylamino ketone intermediate from the previous step, add concentrated H₂SO₄ (or POCl₃) cautiously at 0 °C.

-

Stir the mixture at room temperature or gently heat (e.g., to 50-60 °C) for 1-3 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

-

Mechanism of the Robinson-Gabriel Cyclodehydration:

Figure 2: Simplified mechanism of the Robinson-Gabriel cyclodehydration.

The reaction is initiated by the protonation of the ketone carbonyl by the strong acid, which activates it towards nucleophilic attack. The oxygen of the amide then attacks the protonated carbonyl, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic oxazole ring.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation based on the activities of closely related compounds.

a) Antimicrobial Activity:

Oxazole derivatives are well-documented for their antimicrobial properties. The 2-aryl-oxazole scaffold, in particular, has been explored for its activity against a range of bacterial and fungal pathogens. For instance, some 2,4-disubstituted oxazoles have shown significant antibacterial activity.[4] The presence of the 4-methoxyphenyl group may enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Hypothetical Assay Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

b) Anticancer Potential:

Numerous oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6] The 2-(4-methoxyphenyl) moiety is a common feature in several classes of anticancer agents, where it can interact with specific binding pockets in target proteins.

Potential Mechanisms of Action to Investigate:

-

Tubulin Polymerization Inhibition: The compound could be evaluated for its ability to disrupt microtubule dynamics, a hallmark of many successful anticancer drugs.

-

Kinase Inhibition: The oxazole scaffold can serve as a hinge-binding motif in various protein kinases, which are often dysregulated in cancer.

-

Enzyme Inhibition: Derivatives of 2,4,5-trisubstituted oxazoles have been investigated as inhibitors of enzymes like aquaporin-4.[4]

c) Role as a Bioisostere:

In medicinal chemistry, the concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the pharmacological profile of a lead compound. The oxazole ring is often used as a bioisostere for amide and ester groups, offering increased metabolic stability. The 4-methoxyphenyl group can also be considered a bioisosteric replacement for other substituted phenyl rings, allowing for fine-tuning of electronic and steric properties to optimize target engagement.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a versatile and synthetically accessible building block with significant potential in drug discovery. Its core structure is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships. While specific biological data for this compound remains to be fully elucidated, the known activities of related oxazole derivatives provide a strong rationale for its investigation as a potential antimicrobial or anticancer agent. Future research should focus on the development of robust and scalable synthetic routes, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activity against a panel of relevant targets. Such studies will be instrumental in unlocking the full therapeutic potential of this promising oxazole derivative.

References

- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.

- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.

- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]

- Chen, J.-H., Liu, S.-R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian journal, 5(2), 328–333.

-

Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

-

ResearchGate. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. Retrieved from [Link]

- Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Pal-pao-combretastatin A-4 analogues: a new class of tubulin inhibitors. Journal of medicinal chemistry, 51(18), 5515–5526.

-

ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

Sources

- 1. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 78979-61-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.vensel.org [pubs.vensel.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

An In-depth Technical Guide for Researchers

Introduction: A Roadmap for Structural Elucidation

Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (CAS No. 78979-61-0) belongs to the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities. For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and physical data rests. Spectroscopic analysis is the cornerstone of this process.

Part 1: Molecular Structure & Analytical Workflow

The first step in any analysis is to understand the target structure and establish a logical workflow. The molecular formula is C₁₃H₁₃NO₄, with a calculated molecular weight of 247.25 g/mol .[1]

Caption: Molecular structure of the target compound.

A systematic approach ensures that data from each technique corroborates the others, leading to an unambiguous structural assignment.

Caption: A logical workflow for comprehensive spectroscopic characterization.

Part 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Rationale

¹H NMR is the quintessential first-pass analysis for organic chemists. It provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. For our target, it will be instrumental in identifying the ethyl ester, the methoxy group, the distinct aromatic protons on the phenyl ring, and the lone proton on the oxazole ring. The chemical shifts, integration values, and splitting patterns (multiplicity) must align perfectly with the proposed structure.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard for many organic molecules, but if solubility is an issue, DMSO-d₆ is a common alternative.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its protons resonate at a defined 0 ppm, serving as the universal reference point for the chemical shift scale.[2]

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, simplifying interpretation.

-

Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted Data & Interpretation

The following table outlines the expected signals for this compound.

| Signal Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-a | 1.40 - 1.48 | 3H | Triplet (t) | ~7.1 | -O-CH₂-CH₃ |

| H-b | 3.88 - 3.95 | 3H | Singlet (s) | N/A | Ar-OCH₃ |

| H-c | 4.40 - 4.50 | 2H | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ |

| H-d | 7.00 - 7.08 | 2H | Doublet (d) | ~8.8 | Ar-H (ortho to -OCH₃) |

| H-e | 8.00 - 8.08 | 2H | Doublet (d) | ~8.8 | Ar-H (meta to -OCH₃) |

| H-f | 8.25 - 8.35 | 1H | Singlet (s) | N/A | Oxazole-H |

Causality Behind Predictions:

-

Ethyl Group (H-a, H-c): The ethyl ester protons will exhibit a characteristic triplet-quartet pattern. The H-a methyl protons are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The H-c methylene protons are deshielded by the adjacent oxygen and carbonyl group, shifting them downfield, and are split into a quartet by the three methyl protons (3+1=4).[3]

-

Methoxy Group (H-b): The methoxy protons are chemically isolated with no adjacent protons, thus appearing as a sharp singlet. Their position around 3.9 ppm is typical for an aromatic methoxy group.

-

Aromatic Protons (H-d, H-e): The 4-methoxyphenyl group creates a symmetrical AA'BB' system. The protons ortho to the electron-donating methoxy group (H-d ) are shielded and appear upfield relative to the protons meta to it (H-e ). Both will appear as doublets due to coupling with their ortho neighbors.

-

Oxazole Proton (H-f): The single proton on the oxazole ring is in a unique electronic environment and is expected to be significantly deshielded, appearing as a singlet far downfield.

Part 3: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Rationale

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing us to confirm the total number of carbon environments.[4] This is a crucial validation step. For our target, we expect to see 11 distinct signals, as symmetry in the phenyl ring makes two pairs of carbons equivalent. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Experimental Protocol: A Self-Validating System

-

Sample: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is run on the same NMR spectrometer. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope. A typical acquisition may involve hundreds or thousands of scans.

-

Data Acquisition: A standard proton-decoupled experiment is performed. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying the spectrum.[5]

-

Processing: The data is processed similarly to the ¹H spectrum. Chemical shifts are referenced to the TMS signal at 0.0 ppm. The solvent signal (e.g., CDCl₃ at ~77 ppm) can also be used as a secondary reference.[6]

Predicted Data & Interpretation

The following table outlines the expected ¹³C NMR signals.

| Predicted δ (ppm) | Assignment | Carbon Type (DEPT) |

| ~14.3 | Ethyl -C H₃ | CH₃ |

| ~55.5 | Methoxy -C H₃ | CH₃ |

| ~61.5 | Ethyl -O-C H₂- | CH₂ |

| ~114.5 | Aromatic C -H (ortho to -OCH₃) | CH |

| ~120.0 | Aromatic Quaternary C (ipso to oxazole) | C |

| ~129.0 | Aromatic C -H (meta to -OCH₃) | CH |

| ~138.0 | Oxazole C -H | CH |

| ~142.0 | Oxazole Quaternary C (C4, attached to ester) | C |

| ~161.0 | Ester C =O | C |

| ~162.0 | Aromatic Quaternary C (para, attached to -OCH₃) | C |

| ~163.0 | Oxazole Quaternary C (C2, attached to phenyl) | C |

Causality Behind Predictions:

-

Aliphatic Carbons: The ethyl and methoxy carbons are shielded and appear in the upfield region (< 70 ppm).[7]

-

Aromatic & Oxazole Carbons: These carbons appear in the range of 110-165 ppm. The carbons directly attached to oxygen (aromatic C-OCH₃ and oxazole C2/C4) are significantly deshielded and appear furthest downfield in this region.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the two attached oxygen atoms, and its signal is expected around 161 ppm.[7]

Part 4: Mass Spectrometry (MS)

Expertise & Experience: The Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This serves as a powerful check on the elemental composition derived from NMR data.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar organic molecules and minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis: Introduce the sample into the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the spectrum, ensuring the mass range covers the expected molecular weight.

-

Interpretation: Identify the peak corresponding to the molecular ion. In ESI, this is often the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₃H₁₃NO₄.

Predicted Data & Interpretation

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Theoretical Exact Mass | 247.0845 g/mol |

| Expected [M+H]⁺ Ion (HRMS) | 248.0917 m/z |

| Expected [M+Na]⁺ Ion (HRMS) | 270.0737 m/z |

A measured mass from an HRMS experiment that matches the theoretical value to within 5 ppm error provides definitive confirmation of the molecular formula, a critical pillar of structural proof.

Part 5: Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target, IR will provide clear evidence for the ester carbonyl group, the C=N and C-O bonds of the oxazole ring, and the aromatic C-H and C=C bonds.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is taken first and automatically subtracted from the sample spectrum.

-

Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Predicted Data & Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Oxazole C-H |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl, Methoxy) |

| ~1720-1740 | C=O Stretch | Ester Carbonyl |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1550-1580 | C=N Stretch | Oxazole Ring |

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1100-1150 | C-O Stretch | Ester (C-O) & Oxazole Ring |

The most prominent and diagnostic peak will be the strong absorbance from the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. The presence of this peak, along with the characteristic aromatic and C-O stretches, provides a reliable fingerprint of the molecule's key functional components.

Conclusion: An Integrated Approach to Certainty

The structural elucidation of this compound is not achieved by any single technique but by the seamless integration of all four. ¹H and ¹³C NMR provide the detailed atomic framework. Mass spectrometry confirms the exact elemental composition. IR spectroscopy validates the presence of critical functional groups. When the predicted data outlined in this guide is confirmed by experimental results—a ¹H NMR with 6 distinct signals in the correct ratio, a ¹³C NMR with 11 signals, an exact mass matching C₁₃H₁₃NO₄, and an IR spectrum showing a strong ester carbonyl band—the researcher can have the utmost confidence in the identity and integrity of their synthesized compound. This rigorous, self-validating methodology is the standard for excellence in chemical research and development.

References

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. Spectroscopic Constants and Term Values. [Link]

-

De, S., et al. (2020). Advanced analysis of single-molecule spectroscopic data. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87520, Silane, dimethoxybis(1-methylethyl)-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000012). [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Methylene chloride. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Silane, dimethyl-. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Silane, dimethoxydimethyl-. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0015865). [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Benzene, 1-ethyl-2-methyl-. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Benzene, 1-chloro-2-methyl-. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. Silane, dimethoxybis(1-methylethyl)- | C8H20O2Si | CID 87520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

"Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" molecular structure

An In-depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular structure, physicochemical properties, and robust methods for its synthesis and characterization. This document elucidates the compound's importance as a versatile scaffold, underpinned by the broader pharmacological relevance of the 1,3-oxazole nucleus. Detailed experimental protocols, spectroscopic data interpretation, and workflow visualizations are provided to equip researchers with the practical and theoretical knowledge required for its application in advanced research and development projects.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in drug design.[3] Oxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

This compound emerges as a particularly valuable synthetic intermediate within this class. Its structure combines the stable oxazole core with a methoxy-functionalized phenyl ring at the 2-position and a reactive ethyl ester handle at the 4-position. This configuration provides an ideal platform for further molecular elaboration, enabling the systematic development of compound libraries for screening and lead optimization. Understanding the synthesis and properties of this specific molecule is therefore crucial for any research program focused on leveraging the therapeutic potential of oxazole chemistry.[6][7]

Physicochemical Properties and Structural Elucidation

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they confirm the molecule's precise architecture.

Core Properties

A summary of the key physicochemical data for the title compound is presented below. The sharp melting point is indicative of a high degree of purity.

| Property | Value | Source |

| CAS Number | 78979-61-0 | [8] |

| Molecular Formula | C₁₃H₁₃NO₄ | [9] |

| Molecular Weight | 247.25 g/mol | [9][10] |

| Appearance | White to light yellow solid | Inferred from related compounds[11] |

| Melting Point | 102-103 °C | [8] |

| Solubility | Soluble in DMSO, CH₂Cl₂; poor in water | Inferred from related compounds[10] |

Spectroscopic Validation

Spectroscopic analysis is a self-validating system for confirming the molecular structure. The expected data, based on established principles and analysis of analogous structures, are as follows:

| Technique | Expected Observations & Interpretation |

| ¹H-NMR | Ethyl Group: A quartet (~4.0-4.4 ppm) for the -OCH₂- protons coupled to a triplet (~1.1-1.4 ppm) for the -CH₃ protons.[12][13] Methoxyphenyl Group: Two doublets in the aromatic region (~6.9-7.1 and ~7.9-8.1 ppm) characteristic of a para-substituted benzene ring. A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm.[12] Oxazole Ring: A singlet for the proton at the C5 position of the oxazole ring. |

| ¹³C-NMR | Ester Group: A carbonyl carbon (~160-165 ppm), methylene carbon (~60 ppm), and methyl carbon (~14 ppm).[13] Oxazole Ring: Signals for the C2, C4, and C5 carbons of the oxazole ring, with C2 and C4 being significantly downfield due to attachment to heteroatoms.[9][14] Methoxyphenyl Group: Characteristic aromatic carbon signals, including the ipso-carbon attached to the oxazole, the carbon bearing the methoxy group (~160 ppm), and the methoxy carbon itself (~55 ppm).[14] |

| FT-IR | C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.[12][15] C-O Stretch: Bands in the 1250-1000 cm⁻¹ region for the C-O-C stretching of the ether and ester groups.[16] Aromatic C=C: Medium to weak absorptions in the 1615-1450 cm⁻¹ range. |

| Mass Spec. | Molecular Ion: A molecular ion peak ([M]⁺) at m/z = 247.277. High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₃H₁₃NO₄ with high accuracy (calculated m/z [M-H]⁻ 467.1818 for a related compound).[17] |

Synthesis Methodology: A Protocol Perspective

The construction of the 2,4-disubstituted oxazole core is efficiently achieved through several named reactions. The Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, stands out as a robust and widely applicable method.[18][19]

Mechanistic Rationale: The Robinson-Gabriel Synthesis

This pathway is chosen for its reliability and the commercial availability of the requisite starting materials. The core transformation involves two key steps: first, the formation of an α-acylamino ketone intermediate, and second, its acid-catalyzed cyclization and dehydration to form the aromatic oxazole ring. The dehydrating agent (e.g., concentrated H₂SO₄, POCl₃) is critical as it facilitates the final aromatization step, which is the thermodynamic driving force for the reaction.[19][20]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds.

Step 1: Synthesis of Ethyl 2-(4-methoxybenzamido)-3-oxobutanoate (Intermediate)

-

To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (1.1 eq) at 0 °C.

-

Slowly add 4-methoxybenzoyl chloride (1.05 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

-

Perform an aqueous workup by washing the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Cyclodehydration to this compound

-

Dissolve the crude intermediate from Step 1 in a minimal amount of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, at 0 °C.

-

Stir the mixture at room temperature (or with gentle heating, depending on the chosen reagent) for 2-4 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by pouring it over crushed ice.

-

If using H₂SO₄, neutralize the solution with a base (e.g., NaOH or NH₄OH) until a precipitate forms.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.

Workflow Visualization

Caption: Robinson-Gabriel synthesis workflow for the target molecule.

Applications in Drug Discovery & Materials Science

This compound is not typically an end-product but rather a high-value scaffold for creating more complex molecules with tailored functions.

A Scaffold for Bioactive Molecules

The true utility of this compound lies in the chemical reactivity of its constituent parts:

-

The Ester Group: The ethyl ester at the C4 position is a versatile handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can undergo reduction to a primary alcohol for further derivatization.

-

The Phenyl Ring: The 4-methoxyphenyl group influences the electronic properties and spatial orientation of the molecule. The methoxy group can potentially be demethylated to reveal a phenol, providing another site for chemical modification.

This strategic placement of functional groups allows for the exploration of structure-activity relationships (SAR), a critical process in modern drug discovery.[3] Research has shown that derivatives of this scaffold could be investigated for a range of therapeutic applications.[4]

Logical Application Pathways

Caption: Potential derivatization pathways and application areas.

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational building block in synthetic chemistry. Its straightforward synthesis via methods like the Robinson-Gabriel reaction, combined with its versatile functional handles, makes it an attractive starting point for the development of novel pharmaceuticals and advanced materials. This guide has provided the essential technical details—from synthesis to spectroscopic validation—to empower researchers to confidently incorporate this valuable scaffold into their scientific endeavors. The continued exploration of derivatives from this core structure promises to yield new molecules with potent biological activities and unique material properties.

References

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1–11. [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]

-

Anonymous. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Semantic Scholar. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved January 22, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

PubMed. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemical Asian Journal. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Retrieved January 22, 2026, from [Link]

-

Macmillan Group. (n.d.). Oxazole. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved January 22, 2026, from [Link]

-

Journal of Pharmaceutical Chemistry. (n.d.). View of Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 22, 2026, from [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved January 22, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. slideshare.net [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 78979-61-0 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 20. pubs.acs.org [pubs.acs.org]

"Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate" literature review

An In-Depth Technical Guide to Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually enriched by the exploration of heterocyclic compounds, which form the structural core of a vast number of pharmaceuticals. Among these, the oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking allow oxazole-containing molecules to bind effectively to a wide array of biological targets.[3] This versatility has led to the development of oxazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2]

This guide focuses on a specific, promising derivative: This compound (CAS No: 78979-61-0).[4] This molecule integrates three key structural motifs:

-

A 2-(4-methoxyphenyl) group : The methoxy-substituted aromatic ring is a common feature in bioactive compounds, often enhancing membrane permeability and influencing receptor binding.

-

An oxazole core : The central heterocyclic ring system that imparts the fundamental physicochemical and biological properties.

-

An ethyl carboxylate group at the 4-position : This ester moiety provides a crucial site for hydrogen bonding and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile or acting as a prodrug feature.

This document serves as a technical review, consolidating the available scientific literature on its synthesis, chemical properties, and known biological activities to provide a foundational resource for researchers in pharmacology and drug development.

PART 1: Synthesis and Chemical Characterization

The construction of the 2,4-disubstituted oxazole ring is a well-established field in organic chemistry. Several synthetic strategies exist, with the Robinson-Gabriel synthesis and its modern variations being among the most fundamental and versatile.[5]

Primary Synthetic Pathway: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles, involving the cyclodehydration of 2-acylamino ketones.[6][7] The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular cyclization followed by dehydration to form the aromatic oxazole ring.[8]

The general workflow for synthesizing the title compound via this pathway would involve the reaction of an α-acylamino ketone precursor, which can be prepared from readily available starting materials.

Caption: General workflow for Robinson-Gabriel synthesis of a related oxazole.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the synthesis of a structurally related compound, which can be adapted for the title molecule. This protocol is based on established methodologies for oxazole synthesis.[5][9]

Step 1: Synthesis of the 2-Acylamino Ketone Intermediate

-

To a stirred solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxybenzamido)-3-oxobutanoate. Purify by column chromatography if necessary.

Step 2: Cyclodehydration to form the Oxazole Ring

-

Add the purified 2-acylamino ketone intermediate (1 equivalent) to concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Physicochemical and Spectroscopic Profile

The structural identity of this compound is confirmed through various analytical techniques. While specific experimental data for the parent compound is sparse in publicly accessible literature, data from its 5-bromo derivative provides a strong basis for expected values.[10][11]

| Property | Value | Reference |

| CAS Number | 78979-61-0 | [4] |

| Molecular Formula | C₁₃H₁₃NO₄ | |

| Molecular Weight | 247.25 g/mol | [9] |

| Appearance | Expected to be a pale yellow or white crystalline solid | [11] |

| Spectroscopic Data | Expected Characteristic Signals (based on analogs[11]) |

| ¹H-NMR (400 MHz, CDCl₃) | δ ~8.0 (d, 2H, Ar-H ortho to oxazole), ~7.0 (d, 2H, Ar-H meta to oxazole), ~4.4 (q, 2H, -OCH₂CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -OCH₂CH₃). A singlet for the C5-H of the oxazole ring is also expected. |

| ¹³C-NMR (101 MHz, CDCl₃) | Signals expected for ester carbonyl (~162 ppm), aromatic carbons (~160-114 ppm), oxazole ring carbons, and aliphatic carbons of the ethyl ester and methoxy groups. |

| IR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1610 (C=N stretch), ~1250 (C-O ether stretch). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 248.09 |

PART 2: Biological Activities and Therapeutic Potential

The oxazole scaffold is a cornerstone in the development of novel therapeutic agents.[12] Derivatives of this compound have been investigated for a range of biological activities, primarily in the fields of oncology and inflammation.

Caption: Potential biological targets of the oxazole scaffold.

Anticancer Activity

Oxazole derivatives are extensively studied for their potent anticancer properties, acting through diverse mechanisms of action.[13]

-

Tubulin Polymerization Inhibition: A leading mechanism for related compounds is the disruption of microtubule dynamics. Certain 2,4,5-trisubstituted oxazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] The 4-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in other classes of tubulin inhibitors.[14]

-

Kinase and Topoisomerase Inhibition: The oxazole core can serve as a scaffold to target various enzymes critical for cancer cell proliferation, such as protein kinases and DNA topoisomerases.[13][15] Molecular docking studies on related 5-sulfonyl-1,3-oxazole-4-carboxylates have suggested potential binding to the ATP-binding site of cyclin-dependent kinase 2 (CDK2), indicating a role in cell cycle regulation.[15]

-

Broad-Spectrum Cytotoxicity: In high-throughput screenings, oxazole derivatives have demonstrated potent cytotoxic activity against a wide panel of human cancer cell lines, with IC₅₀ values often in the nanomolar to low micromolar range.[16][17] For instance, certain 2-aryl-4-arylsulfonyl-1,3-oxazoles exhibited significant cytostatic or cytotoxic effects against CNS cancer, lung cancer, and melanoma cell lines.[18]

Anti-inflammatory Activity

Inflammation is a critical process in the pathology of numerous diseases, and compounds targeting inflammatory pathways are of high therapeutic interest.[19]

-

COX/LOX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. The oxazole-containing drug Oxaprozin is a known COX-1/COX-2 inhibitor.[3] Studies on novel oxazole derivatives show that they can significantly inhibit enzymes like 5-lipoxygenase (5-LOX) and COX-1, suggesting a mechanism for their anti-inflammatory effects.[20]

-

Modulation of Inflammatory Pathways: The anti-inflammatory effects of related compounds have been linked to the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme, and the attenuation of the NF-κB signaling pathway.[21] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[21] In vivo models, such as the carrageenan-induced rat paw edema assay, have confirmed the significant anti-inflammatory potential of various oxazole derivatives.[19][22][23]

Representative Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound represents a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. Its synthesis is achievable through well-established chemical reactions, and its structure suggests a strong potential for biological activity, particularly in anticancer and anti-inflammatory applications.

Future research should focus on several key areas:

-

Definitive Biological Screening: A comprehensive evaluation of the title compound against a broad panel of cancer cell lines and in various anti-inflammatory assays is required to precisely define its activity profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases, which part of the microtubule) will be crucial for rational drug design and development.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-aryl ring, the C4-ester, and the C5-position will help optimize potency and selectivity. Hydrolysis of the ethyl ester to the carboxylic acid is a primary metabolic step to investigate, as it may reveal the true active agent.[24]

References

- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-oxazole.html]

- Wikipedia. Robinson–Gabriel synthesis. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]

- SynArchive. Robinson-Gabriel Synthesis. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]

- Kumar, R., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech. [URL: https://rjptonline.org/AbstractView.aspx?PID=2022-15-12-1]

- Tepe, J. J., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo051336+]

- Gomha, S. M., et al. A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6362249/]

- Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/MD/D4MD00574A]

- Keni, M., & Tepe, J. J. Robinson-Gabriel Synthesis. ideXlab. [URL: https://www.idexlab.com/discover/robinson-gabriel-synthesis_t]

- Murtuja, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [URL: https://www.jphchem.org/index.php/jphchem/article/view/297]

- Kulkarni, S., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/124707]

- ChemSrc. 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. [URL: https://www.chemsrc.com/en/cas/1397086-45-7_1257404.html]

- Murtuja, S., et al. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [URL: https://www.researchgate.

- Chemicalbook. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8740113.htm]

- Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [URL: https://www.slideshare.net/drsanjaypbhosale/oxazole-250280820]

- Amerigo Scientific. 2-(4-Methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. [URL: https://www.amerigo-scientific.com/2-4-methoxyphenyl-5-methyl-1-3-oxazole-4-carboxylic-acid-2940-24-1-1715428.html]

- Vulcanchem. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate. [URL: https://www.vulcanchem.com/product/1407998-09-7]

- Wikipedia. Cook–Heilbron thiazole synthesis. [URL: https://en.wikipedia.org/wiki/Cook%E2%80%93Heilbron_thiazole_synthesis]

- Tepe, J. J., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10897258/]

- Goebel, U., et al. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27044026/]

- Garg, V. K., et al. View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5657/4785]

- ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. [URL: https://www.chemsynthesis.com/base/chemical-structure-370141.html]